

# (Z-Ala-Ala-Ala-Ala)2Rh110 substrate for measuring elastase activity

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## Compound of Interest

Compound Name: (Z-Ala-Ala-Ala-Ala)2Rh110

Cat. No.: B1277396

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An In-depth Technical Guide to **(Z-Ala-Ala-Ala-Ala)2Rh110** Substrate for Measuring Elastase Activity

## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate **(Z-Ala-Ala-Ala-Ala)2Rh110**, its application in measuring elastase activity, and detailed protocols for its use. This substrate is a valuable tool for studying elastase activity in various contexts, including inflammation, chronic obstructive pulmonary disease (COPD), and other pathological conditions where elastase is implicated.

## Introduction to (Z-Ala-Ala-Ala-Ala)2Rh110

**(Z-Ala-Ala-Ala-Ala)2Rh110** is a highly sensitive and specific substrate for assaying the activity of elastase, particularly human neutrophil elastase (HNE). The substrate consists of two tetra-alanine peptide chains linked to a central rhodamine 110 molecule. In its native state, the substrate is colorless and non-fluorescent. Upon cleavage by elastase, the highly fluorescent rhodamine 110 is released, providing a robust and easily detectable signal. This property makes it an excellent tool for high-throughput screening of elastase inhibitors and for quantifying elastase activity in biological samples.<sup>[1][2]</sup>

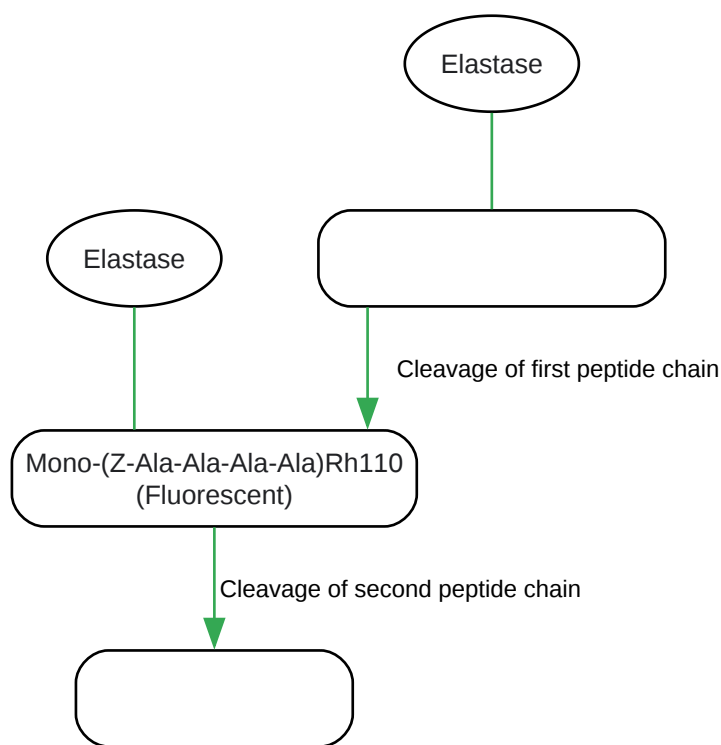
## Physicochemical Properties

The physical and chemical properties of **(Z-Ala-Ala-Ala-Ala)2Rh110** are summarized in the table below.

Property	Value
Molecular Formula	C60H66N10O15
Molecular Weight	1167.2 g/mol
Appearance	Crystalline solid
Excitation Wavelength (cleaved)	~485 nm
Emission Wavelength (cleaved)	~525 nm
Solubility	Soluble in DMF and DMSO
Storage	Store at -20°C, protected from light

## Principle of the Assay

The measurement of elastase activity using **(Z-Ala-Ala-Ala-Ala)2Rh110** is based on a straightforward enzymatic reaction. The non-fluorescent substrate is specifically cleaved by active elastase at the peptide bonds. This two-step cleavage releases the rhodamine 110 fluorophore, resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the elastase activity in the sample.



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Enzymatic cleavage of **(Z-Ala-Ala-Ala-Ala)2Rh110** by elastase.

## Experimental Protocols

Below are detailed methodologies for measuring elastase activity using **(Z-Ala-Ala-Ala-Ala)2Rh110**. These protocols are generalized and may require optimization for specific experimental conditions.

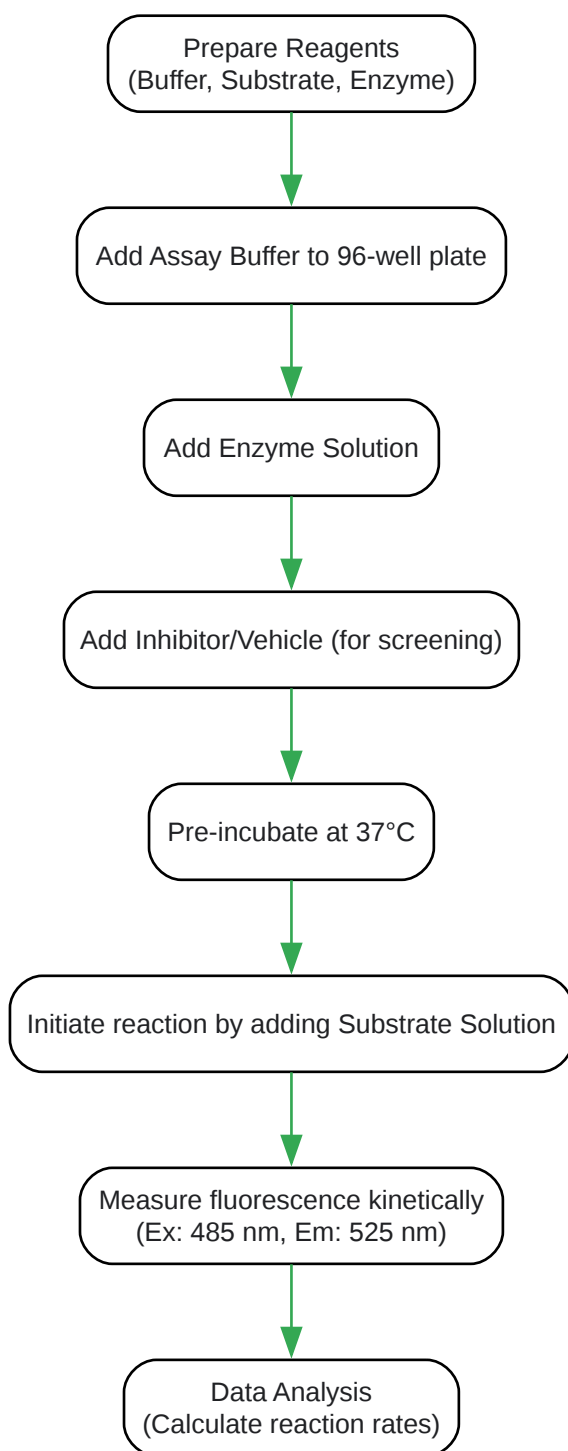
## Reagent Preparation

- **Assay Buffer:** A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl. However, the optimal pH for human neutrophil elastase can range from 7.5 to 8.5.
- **Substrate Stock Solution:** Prepare a stock solution of **(Z-Ala-Ala-Ala-Ala)2Rh110** in anhydrous DMSO or DMF. For example, a 1 mM stock solution can be prepared. Store this stock solution at -20°C, protected from light. The substrate is stable for at least 4 years when stored properly.[3]

- **Enzyme Solution:** Prepare a stock solution of purified human neutrophil elastase in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.5). The final concentration of the enzyme in the assay will depend on the specific activity of the enzyme preparation and the desired reaction rate.
- **Positive Control:** A known concentration of active elastase.
- **Negative Control:** Assay buffer without elastase.

## Assay Procedure for Purified Enzyme

This protocol is suitable for determining the kinetic parameters of elastase or for screening potential inhibitors.



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Workflow for in vitro elastase activity assay.

- Plate Setup: Add assay buffer to the wells of a black 96-well microplate.

- **Enzyme Addition:** Add the desired amount of elastase to each well. For inhibitor screening, add the test compounds at this stage.
- **Pre-incubation:** Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.<sup>[4]</sup>
- **Reaction Initiation:** Add the **(Z-Ala-Ala-Ala-Ala)2Rh110** substrate to each well to initiate the reaction. The final substrate concentration should be optimized, but a starting point is typically in the low micromolar range.
- **Fluorescence Measurement:** Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.<sup>[5][6][7][8]</sup> Readings should be taken kinetically over a period of time (e.g., every minute for 30-60 minutes).

## Assay Procedure for Biological Samples

This protocol can be adapted for measuring elastase activity in samples such as cell culture supernatants or lysates.<sup>[4][5]</sup>

- **Sample Preparation:** Prepare the biological samples. If using cell lysates, ensure the lysis buffer is compatible with the assay conditions.
- **Plate Setup:** Add the biological sample to the wells of a black 96-well microplate. Include appropriate controls, such as a sample with a known elastase inhibitor to confirm specificity.
- **Substrate Addition and Incubation:** Add the **(Z-Ala-Ala-Ala-Ala)2Rh110** substrate to each well. Incubate the plate at 37°C for a fixed period (e.g., 1.5 hours).<sup>[4]</sup>
- **Fluorescence Measurement:** After incubation, measure the end-point fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.<sup>[4]</sup>

## Key Experimental Parameters and Data

While specific kinetic data for **(Z-Ala-Ala-Ala-Ala)2Rh110** with human neutrophil elastase are not readily available in the public domain, the following table summarizes typical experimental conditions and considerations.

Parameter	Recommended Range/Value	Notes
pH	7.5 - 8.5	Human neutrophil elastase generally exhibits optimal activity in this range.
Temperature	37°C	This is the standard temperature for enzymatic assays involving human enzymes. <a href="#">[4]</a> <a href="#">[5]</a>
Substrate Concentration	Varies	Should be optimized for each assay. For kinetic studies, a range of concentrations bracketing the $K_m$ value should be used.
Enzyme Concentration	Varies	Should be titrated to ensure a linear reaction rate over the desired time course.
Incubation Time	Varies	For kinetic assays, continuous measurement is preferred. For endpoint assays, incubation times can range from 30 minutes to several hours. <a href="#">[4]</a>
Limit of Detection	Low ng/mL to pg/mL range	Rhodamine 110-based assays are generally very sensitive, with some studies reporting detection in the pg/mL range for other proteases. <a href="#">[1]</a>

## Data Analysis

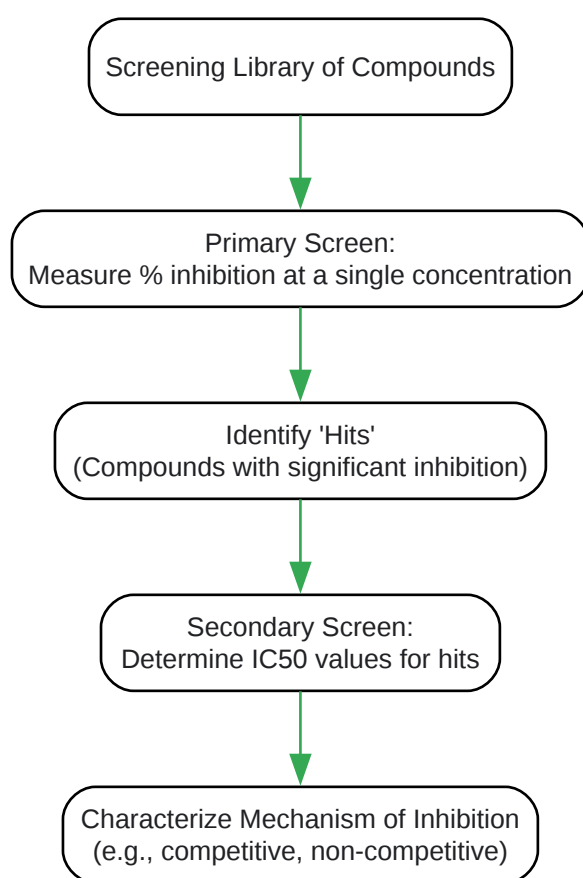
For kinetic assays, the rate of the reaction ( $V$ ) is determined from the slope of the linear portion of the fluorescence versus time plot. To determine the Michaelis-Menten constant ( $K_m$ ) and the

maximum reaction velocity ( $V_{max}$ ), the reaction rates are measured at various substrate concentrations and the data are fitted to the Michaelis-Menten equation:

$$V = (V_{max} * [S]) / (K_m + [S])$$

For inhibitor screening, the percentage of inhibition can be calculated using the following formula:

$$\% \text{ Inhibition} = [ (\text{Rate of uninhibited reaction} - \text{Rate of inhibited reaction}) / \text{Rate of uninhibited reaction} ] * 100$$



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Logical workflow for elastase inhibitor screening.

## Conclusion

The **(Z-Ala-Ala-Ala-Ala)2Rh110** substrate is a powerful and sensitive tool for the measurement of elastase activity. Its fluorogenic nature makes it well-suited for high-throughput screening



and for the sensitive detection of elastase in various biological contexts. While detailed, publicly available kinetic data for this specific substrate with human neutrophil elastase is limited, the provided protocols and guidelines offer a solid foundation for its application in research and drug development. Further optimization of assay conditions is recommended to ensure the accuracy and reproducibility of results for specific experimental needs.

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